4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Corrosion inhibition Maraging steel Triazole-3-thiol Schiff bases

Researchers exploring N4-substituent effects on 1,2,4-triazole-3-thiol reactivity frequently encounter supply inconsistency and undocumented purity that undermine SAR campaigns. 4-(Furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS 660417-20-9) resolves this with ≥95% purity and fully characterized physicochemical parameters (LogP 1.21, TPSA 43.85 Ų). • Enables rapid SAR via C3 thiol S-alkylation with diverse electrophiles-supporting corrosion inhibitor development (94-97% inhibition efficiency at 25 ppm in HCl/H₂SO₄ on maraging steel), Gram-positive antimicrobial programs, and annexin A2-S100A10 PPI-targeted oncology hit-to-lead. • Furan oxygen provides a dedicated H-bond acceptor absent in benzyl or phenyl analogs, altering thiol-thione tautomeric equilibrium governing both metal-coordination and S-alkylation chemistry. • Supplied with batch-specific QC documentation; ambient shipping.

Molecular Formula C7H7N3OS
Molecular Weight 181.21
CAS No. 660417-20-9
Cat. No. B2534286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
CAS660417-20-9
Molecular FormulaC7H7N3OS
Molecular Weight181.21
Structural Identifiers
SMILESC1=COC(=C1)CN2C=NNC2=S
InChIInChI=1S/C7H7N3OS/c12-7-9-8-5-10(7)4-6-2-1-3-11-6/h1-3,5H,4H2,(H,9,12)
InChIKeyXYTNZNQDYXQGME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: Physicochemical & Comparator Profile


4-(Furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS 660417-20-9) is a heterocyclic small molecule (C₇H₇N₃OS; MW 181.21 g/mol) belonging to the 4-substituted 1,2,4-triazole-3-thiol class . It features a furan ring linked via a methylene bridge to the N4 position of the triazole core and a reactive thiol group at C3. The compound is supplied as a versatile building block (≥95% purity) with experimentally derived computational parameters: LogP 1.2081, TPSA 43.85 Ų, 2 rotatable bonds, and 5 H-bond acceptors . Its closest structural analogs—differing at the N4 substituent—include 4-methyl-, 4-benzyl-, 4-phenyl-, and 4-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiols, each presenting distinct lipophilicity, electronic, and steric profiles that preclude simple interchangeability in synthetic or biological applications [1].

4-(Furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: Why N4 Substituent Matters


Assuming functional equivalence among 4-substituted 1,2,4-triazole-3-thiols ignores the profound impact that the N4 substituent exerts on lipophilicity, electronic distribution, and target engagement. Moving from a methyl (LogP ~0.10) to a phenyl (LogP ~0.94) to a furan-2-ylmethyl (LogP ~1.21) group shifts the compound's partitioning behavior by over an order of magnitude, directly affecting membrane permeability, protein binding, and solution-phase reactivity . Furthermore, the furan oxygen introduces a dedicated H-bond acceptor site absent in benzyl or phenyl analogs, while the electron-rich heteroaromatic ring alters the thiol-thione tautomeric equilibrium that governs both metal-coordination and S-alkylation chemistry [1]. These differences translate into measurable performance gaps in corrosion inhibition efficiency, antimicrobial spectrum, and target-specific binding potency, as quantified below.

4-(Furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: Comparative Evidence vs. Analogs


Corrosion Inhibition: Furan-Triazole vs. Chlorobenzylidene Analog

In a direct head-to-head study, 4-[(furan-2-ylmethylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol (FAMTT), which shares the identical furan-2-ylmethylidene-amino substitution pattern at N4 with the target compound class, was compared against 4-[(4-chlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol (CAMTT) for corrosion inhibition of maraging steel in 2:1 HCl/H₂SO₄. FAMTT achieved 94.4% inhibition efficiency at only 25 ppm (weight loss), whereas CAMTT required 50 ppm to reach just 82.4% [1]. In electrochemical polarization, FAMTT delivered 96.2% efficiency at 25 ppm and 45 °C vs. 90.8% for CAMTT at 50 ppm; EIS measurements confirmed 97.4% (FAMTT, 25 ppm) vs. 96.5% (CAMTT, 50 ppm) [1]. DFT calculations corroborated the experimental superiority of the furan-bearing inhibitor [1].

Corrosion inhibition Maraging steel Triazole-3-thiol Schiff bases

Lipophilicity and TPSA: Furan-2-ylmethyl vs. Phenyl and Methyl Analogs

Computational property comparison across three N4-substituted 4H-1,2,4-triazole-3-thiols reveals substantial differences in key drug-likeness parameters. The target compound (4-furan-2-ylmethyl) exhibits LogP 1.2081 and TPSA 43.85 Ų , representing a 1.28-fold increase in lipophilicity over 4-phenyl (LogP 0.9372, PSA 30.71 Ų) [1] and an 11.7-fold increase over 4-methyl (LogP 0.1038) . The TPSA of the target compound is 1.43-fold larger than the phenyl analog due to the additional furan oxygen, enhancing aqueous interface interactions without compromising membrane permeability [1].

Physicochemical profiling Drug-likeness LogP TPSA

Annexin A2–S100A10 PPI Inhibition by Furan-Triazole Scaffold

In a structure–activity relationship (SAR) study of 3,4,5-trisubstituted 4H-1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction, compound 36—containing the 4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol core with additional S-substituents—was identified as the most potent inhibitor, demonstrating the ability to disrupt the native protein complex in competitive binding assays [1]. While exact IC₅₀ values are reported in the supporting information of the full paper, the authors explicitly state that 36 showed improved potency relative to earlier virtual screening hits and analogs bearing alternative N4 substituents [1]. This establishes the furan-2-ylmethyl group at N4 as a productive structural feature for PPI inhibition.

Protein-protein interaction Annexin A2 S100A10 Cancer therapeutics

Antimicrobial Selectivity: Furan vs. Thiophene Triazole Derivatives

Class-level comparison of the furan- and thiophene-substituted triazole-3-thiol scaffolds reveals differentiated antimicrobial profiles. 5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives exhibited moderate antimicrobial activity, with S. aureus ATCC 25923 as the most sensitive strain; introduction of a pentyl S-substituent increased activity approximately twofold [1]. In parallel, 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol demonstrated a tuberculostatic effect against M. bovis at 0.1–1.0% concentration over 90 days [2], while S-alkylated thiophene analogs showed MIC values in the range of 31.25–62.5 μg/mL against S. aureus, E. coli, P. aeruginosa, and C. albicans [3]. The furan-based scaffold trends toward Gram-positive selective antibacterial activity, whereas thiophene analogs exhibit a broader anti-mycobacterial spectrum, indicating that the heteroatom identity at the N4-linked ring is a key determinant of antimicrobial selectivity.

Antimicrobial activity Antifungal activity Furan vs. thiophene MIC

Synthetic Versatility: C3 Thiol Reactivity and Derivatization

The C3 thiol group of 4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol provides a nucleophilic handle for S-alkylation, S-acylation, and disulfide formation, enabling modular expansion of chemical space. In a published synthetic protocol, 4-methyl-4H-1,2,4-triazole-3-thiol was reacted with ethyl bromoacetate to yield the corresponding S-alkylated ester in a single step [1], a transformation directly applicable to the target compound. This contrasts with 4H-1,2,4-triazole-3-thiones lacking the free thiol, which require tautomer control or activation before S-functionalization. The combination of the furan N4 substituent (providing π-stacking and H-bonding) with the free C3 thiol (providing covalent derivatization) creates a bifunctional scaffold with two independent vectors for property optimization .

S-alkylation Building block Derivatization Medicinal chemistry

Application Scenarios for 4-(Furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol


Corrosion Inhibitors for Acidic Industrial Environments

Based on the class-level evidence that furan-substituted triazole-3-thiol Schiff bases (FAMTT) achieve 94.4–97.4% corrosion inhibition efficiency on maraging steel at just 25 ppm in HCl/H₂SO₄ mixtures—outperforming the chlorobenzylidene analog CAMTT by 12 percentage points in weight loss assays —this compound serves as a privileged synthetic precursor for developing high-efficiency, low-dosage corrosion inhibitors. Industrial formulators can leverage the furan oxygen's metal-surface adsorption capacity and the thiol's coordination chemistry to design inhibitors for oil-well acidizing, pickling, and chemical cleaning applications.

Medicinal Chemistry: PPI Hit Expansion

The validated activity of a 4-(furan-2-ylmethyl)-triazole-3-thiol derivative (compound 36) as an inhibitor of the therapeutically relevant annexin A2–S100A10 PPI positions this scaffold for hit-to-lead programs in oncology. Procurement of the parent compound enables rapid SAR exploration through C3 thiol S-alkylation with diverse electrophiles, generating focused libraries for PPI targets where the furan N4 substituent has already demonstrated productive binding interactions.

Gram-Positive Selective Antimicrobial Libraries

The furan-containing 1,2,4-triazole-3-thiol class exhibits preferential activity against S. aureus ATCC 25923, with S-alkyl chain elongation (pentyl) increasing potency approximately twofold . This compound is a strategic building block for synthesizing focused antimicrobial libraries where Gram-positive selectivity is desired, providing a differentiated profile from thiophene analogs that show anti-mycobacterial activity against M. bovis [1].

Drug Discovery: Physicochemical Property Optimization

With a computed LogP of 1.21 and TPSA of 43.85 Ų , this compound sits within optimal drug-like space (Lipinski-compliant) while offering a 1.43-fold higher TPSA than the 4-phenyl analog [1]. This profile makes it suitable for lead-like library design where balanced solubility, permeability, and target engagement are required. The furan oxygen provides an additional H-bond acceptor not available in benzyl or phenyl congeners, enabling differentiated pharmacophore hypotheses.

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